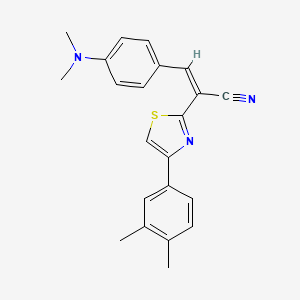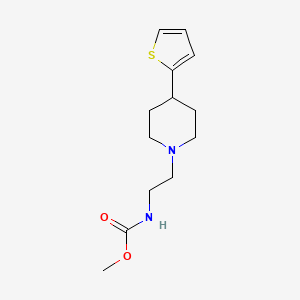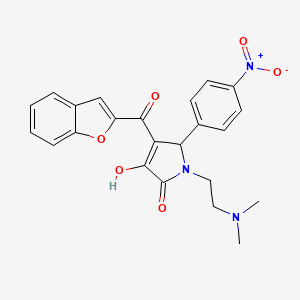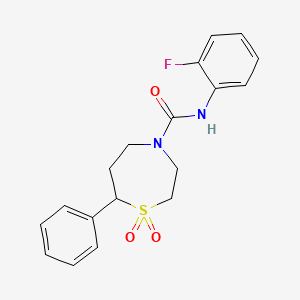
N-(2-fluorophenyl)-7-phenyl-1,4-thiazepane-4-carboxamide 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-7-phenyl-1,4-thiazepane-4-carboxamide 1,1-dioxide is a useful research compound. Its molecular formula is C18H19FN2O3S and its molecular weight is 362.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Kinase Inhibition
A study by Schroeder et al. (2009) explored substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds demonstrated significant tumor stasis in specific cancer models following oral administration, highlighting their potential in cancer treatment research (Schroeder et al., 2009).
2. Radioligand Development
Matarrese et al. (2001) focused on the development of novel quinoline-2-carboxamide derivatives as potential radioligands for noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo using positron emission tomography (PET). These compounds showed high specific binding to PBR in various organs, suggesting their usefulness in PET imaging studies (Matarrese et al., 2001).
3. Gene Expression Inhibition
Palanki et al. (2000) investigated N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide and its analogs as inhibitors of NF-kappaB and AP-1 transcription factors. These compounds showed potential for oral bioavailability and were studied for cell-based activity, highlighting their importance in genetic research (Palanki et al., 2000).
4. Antipathogenic Activity
Limban et al. (2011) synthesized acylthioureas with significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. These findings indicate the potential of such compounds in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
5. Organogelator Development
Loiseau et al. (2002) developed a highly fluorinated bis-benzamide that acts as an organogelator, gelating substances like isopropanol and perfluorotributylamine. This study contributes to the understanding of gelation processes and the development of new gelator materials (Loiseau et al., 2002).
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with proteins or enzymes involved in key biological processes
Mode of Action
The exact mode of action of the compound is currently unknown. Based on its structural similarity to other active compounds, it is hypothesized that it may interact with its targets by forming covalent or non-covalent bonds, leading to changes in the target’s function . The compound’s interaction with its targets could potentially alter their activity, leading to downstream effects on cellular processes.
Biochemical Pathways
Given its potential interaction with proteins or enzymes, it could affect various biochemical pathways, including those involved in cell signaling, metabolism, or gene expression
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Depending on its targets and mode of action, the compound could potentially influence cell growth, differentiation, or survival . Further experimental studies are needed to determine the specific molecular and cellular effects of this compound.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For instance, the compound’s activity could be affected by the pH of the cellular environment, as pH can influence the ionization state of the compound and its targets, potentially affecting their interaction . Similarly, temperature can influence the compound’s stability and its diffusion rate within the body .
Properties
IUPAC Name |
N-(2-fluorophenyl)-1,1-dioxo-7-phenyl-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c19-15-8-4-5-9-16(15)20-18(22)21-11-10-17(25(23,24)13-12-21)14-6-2-1-3-7-14/h1-9,17H,10-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKMPYNCBWKOGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
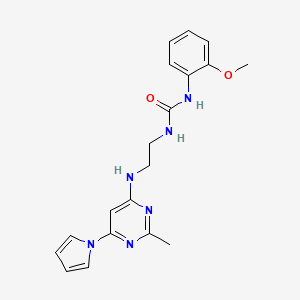
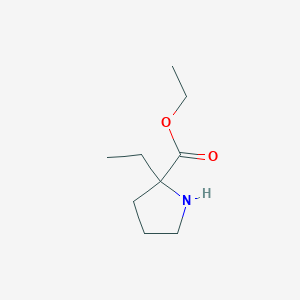
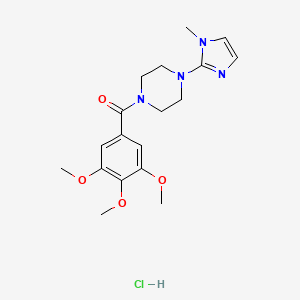
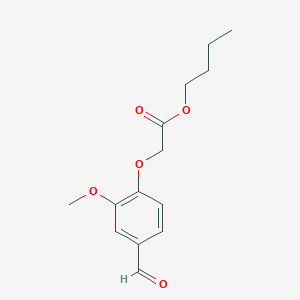

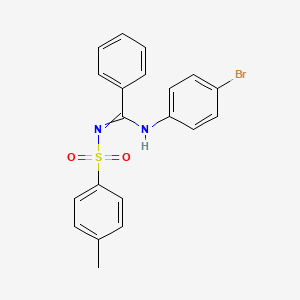
![6-[(4-chlorobenzyl)thio]-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B3017763.png)
![5-nitro-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)furan-2-carboxamide](/img/structure/B3017765.png)
![6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B3017766.png)
